molecular formula C21H48Ge3N6 B14582024 N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine CAS No. 61094-71-1

N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14582024
CAS No.: 61094-71-1
M. Wt: 602.5 g/mol
InChI Key: PYZFFDAEFSLYBB-UHFFFAOYSA-N
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Description

N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic ring with alternating carbon and nitrogen atoms. The specific structure of N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine includes three triethylgermyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the triazine ring. This unique structure imparts distinct chemical and physical properties to the compound.

Properties

CAS No.

61094-71-1

Molecular Formula

C21H48Ge3N6

Molecular Weight

602.5 g/mol

IUPAC Name

2-N,4-N,6-N-tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H48Ge3N6/c1-10-22(11-2,12-3)28-19-25-20(29-23(13-4,14-5)15-6)27-21(26-19)30-24(16-7,17-8)18-9/h10-18H2,1-9H3,(H3,25,26,27,28,29,30)

InChI Key

PYZFFDAEFSLYBB-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)NC1=NC(=NC(=N1)N[Ge](CC)(CC)CC)N[Ge](CC)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride with triethylgermyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions. Common reagents used in this synthesis include triethylgermane and a suitable base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods for N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The triethylgermyl groups can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity .

Comparison with Similar Compounds

    Hexamethylmelamine: A triazine derivative with antitumor properties.

    Pentamethylmelamine: Another triazine derivative used in cancer research.

    N~2~,N~4~,N~6~-Tris(hydroxymethyl)-N~2~,N~4~,N~6~-trimethylmelamine: Known for its clinical applications.

Uniqueness: N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of triethylgermyl groups, which impart distinct chemical properties compared to other triazine derivatives. These properties include enhanced stability and reactivity, making it suitable for various applications in research and industry .

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